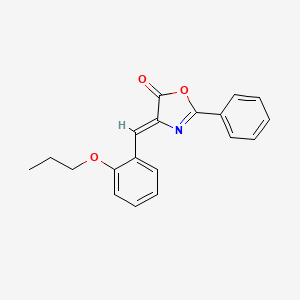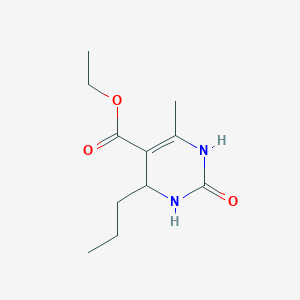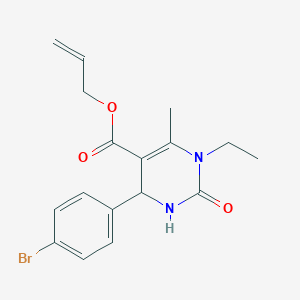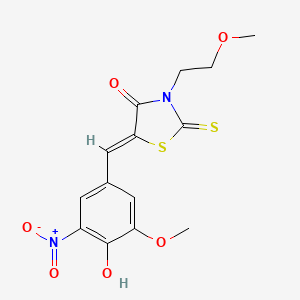
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate, also known as DMAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPP is a yellowish liquid that is synthesized through a complex chemical process.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In the pharmaceutical industry, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use in the synthesis of new drugs and drug delivery systems.
In materials science, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its use in the production of polymers and composites. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to improve the mechanical properties of polymers and composites, making them more durable and resistant to wear and tear. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use in the production of adhesives and coatings.
In agriculture, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its potential use as a plant growth regulator. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to enhance plant growth and improve crop yields. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use as a herbicide and fungicide.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been shown to inhibit the activity of certain cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate inhibits the growth of cancer cells and reduces the production of inflammatory mediators. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been shown to enhance the activity of certain enzymes involved in the synthesis of neurotransmitters, making it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has several advantages for lab experiments, including its stability and ease of synthesis. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is also a versatile compound that can be used in a wide range of applications. However, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has some limitations, including its toxicity and the need for specialized equipment and knowledge to handle it safely.
Direcciones Futuras
There are several future directions for ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate research. One potential direction is the development of new drug delivery systems that use ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate as a carrier. Another potential direction is the investigation of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate's potential use as a plant growth regulator in sustainable agriculture. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate and its potential applications in various fields.
Conclusion:
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been investigated for its potential use in the production of polymers and composites, as well as its potential use as a plant growth regulator. Further research is needed to fully understand the mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate and its potential applications in various fields.
Métodos De Síntesis
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is synthesized through a multi-step chemical process that involves the reaction of various chemicals such as acetic anhydride, dimethylamine, and ethyl acetoacetate. The process involves the use of hazardous chemicals and requires specialized equipment and knowledge to ensure safety and accuracy. The synthesis of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is a complex process that requires expertise and precision.
Propiedades
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h6-8H,5H2,1-4H3/b8-6+,10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJHRQWIUWJINF-ZPNWEIAESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)


![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)


![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)
